molecular formula C12H20N2O3 B14384115 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid CAS No. 88193-26-4

5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid

Cat. No.: B14384115
CAS No.: 88193-26-4
M. Wt: 240.30 g/mol
InChI Key: DCWJCGWRBUATEE-UHFFFAOYSA-N
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Description

5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 2-nitro-4-methylacetanilide to obtain the benzimidazole core, followed by further functionalization to introduce the pentanoic acid side chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzimidazole core .

Scientific Research Applications

5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid include:

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

88193-26-4

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)pentanoic acid

InChI

InChI=1S/C12H20N2O3/c15-11(16)4-2-1-3-8-5-6-9-10(7-8)14-12(17)13-9/h8-10H,1-7H2,(H,15,16)(H2,13,14,17)

InChI Key

DCWJCGWRBUATEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CCCCC(=O)O)NC(=O)N2

Origin of Product

United States

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